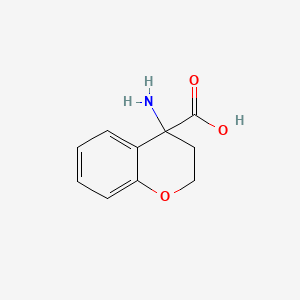

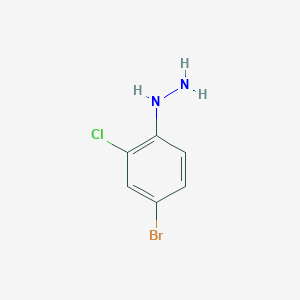

![molecular formula C15H20N4S B1275588 4-烯丙基-5-[4-(二乙氨基)苯基]-4H-1,2,4-三唑-3-硫醇 CAS No. 669748-48-5](/img/structure/B1275588.png)

4-烯丙基-5-[4-(二乙氨基)苯基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

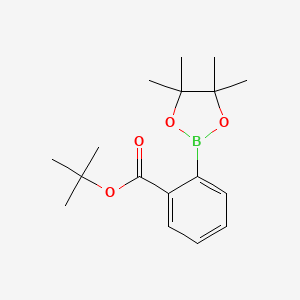

The compound "4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and potential in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-triazole derivatives is well-represented, with studies highlighting their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, often starting with the cyclization of various precursors such as dithiocarbazinate or thiosemicarbazides, followed by condensation or intramolecular cyclization to introduce various substituents . For example, the synthesis of a similar compound, "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione," was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of the compound by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy . These studies provide detailed information on the geometry, hydrogen bonding, and tautomeric states of the compounds. For instance, the presence of thiol-thione tautomerism is a common feature in these molecules, which can be analyzed using density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by their tautomeric forms and the presence of various substituents. The thiol-thione tautomerism plays a significant role in the chemical behavior of these compounds . Additionally, the presence of allyl groups can introduce the possibility of further chemical transformations through reactions such as allylic substitutions or additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are typically characterized using a combination of experimental techniques and theoretical calculations . These properties are crucial for understanding the compound's potential applications, especially in biological contexts. For example, the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) analysis provide insights into the reactivity and interaction of the compound with biological targets .

科学研究应用

-

Tris [4- (diethylamino)phenyl] amine (TDAPA)

- Field : Materials Science

- Application : TDAPA is used in optoelectronic devices and applications such as metal–organic semiconductor diodes .

- Methods : Theoretical and experimental physical characteristics such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors of TDAPA were investigated .

- Results : The refractive indices of TDAPA for various conditions were obtained. The average transmittance of the TDAPA molecule for DMF and chloroform solvents was found to be 57.7 and 36.3%, respectively .

-

4- (4-diethylamino)phenyl-2,6-bis (4- (4-aminophenoxy)phenyl)pyridine (EPAPP)

- Field : Polymer Research

- Application : EPAPP is used to prepare a series of polyimides with commercial aromatic dianhydrides via two-step solution polycondensation .

- Methods : A novel aromatic diamine monomer, EPAPP, containing pyridine ring units, ether linkage moieties and diethylaminophenoxyphenyl pendent groups, has been designed and synthesized through three-step methods .

- Results : The resulting polyimides showed good solubility in common polar solvents, such as NMP, DMF, DMSO. They exhibited high thermal stability with the glass transition temperature (Tg s) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .

安全和危害

属性

IUPAC Name |

3-[4-(diethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4S/c1-4-11-19-14(16-17-15(19)20)12-7-9-13(10-8-12)18(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGPQLCQEQJMOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396668 |

Source

|

| Record name | 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669748-48-5 |

Source

|

| Record name | 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

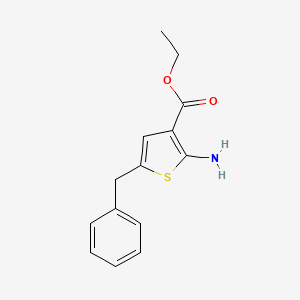

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)

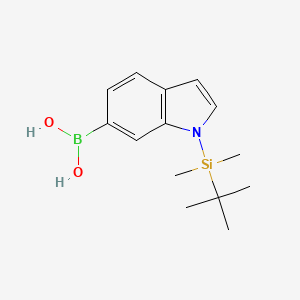

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)